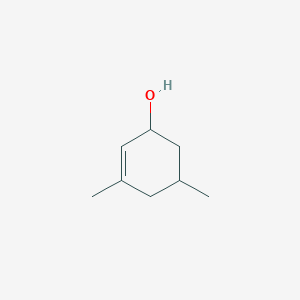
3,5-Dimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethylcyclohex-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylcyclohex-2-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexanol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in diethyl ether or THF.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 3,5-Dimethylcyclohex-2-en-1-one.
Reduction: 3,5-Dimethylcyclohexanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3,5-Dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dimethylcyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in oxidative stress and inflammation, such as xanthine oxidase and myeloperoxidase . These interactions help reduce reactive oxygen species (ROS) and inflammatory responses, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylcyclohex-2-en-1-one: A closely related compound differing by the presence of a carbonyl group instead of a hydroxyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Another similar compound with different methyl group positions.
Uniqueness
3,5-Dimethylcyclohex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
54497-32-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h4,7-9H,3,5H2,1-2H3 |
InChI Key |
DJYRWBAIPZTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















